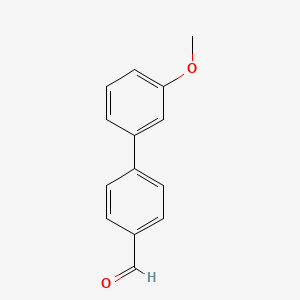

4-(3-Methoxyphenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVLDSOAJZLBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374830 | |

| Record name | 4-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209863-09-2 | |

| Record name | 4-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Methoxyphenyl)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde

Introduction

This compound is a biaryl organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its structure, featuring a biphenyl core functionalized with both a reactive aldehyde group and a methoxy group, makes it a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on insights relevant to researchers in organic chemistry, medicinal chemistry, and materials science. The compound's utility is particularly noted in the development of novel pharmaceutical agents and functional materials, where the specific arrangement of its phenyl rings and functional groups can be leveraged to achieve desired biological or physical properties.[1]

Core Chemical and Physical Properties

This compound is a yellow solid under ambient conditions.[1] Its core structure consists of a benzaldehyde ring linked at the 4-position to a methoxyphenyl ring at its 3-position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and applications.

| Property | Value | Source |

| CAS Number | 209863-09-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | [1] |

| InChI Key | LHVLDSOAJZLBMM-UHFFFAOYSA-N | [1] |

| Storage | Air sensitive, store under an inert atmosphere (e.g., Nitrogen) at ambient temperatures. | [1] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While a specific, dedicated spectrum for this exact compound is not publicly available in the provided search results, its characteristics can be reliably predicted based on data from closely related analogs such as 3-methoxybenzaldehyde and 4-methoxybenzaldehyde.[3][4][5]

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (-CHO) at a downfield chemical shift, typically around 9.8-10.0 ppm. The aromatic protons will appear as a series of multiplets between 6.8 and 8.0 ppm. A sharp singlet corresponding to the methoxy (-OCH₃) protons will be observed around 3.8 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, expected around 192 ppm.[5] The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing around 160 ppm. The methoxy carbon itself will produce a signal around 55 ppm.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-H stretching for the aldehyde proton around 2820 and 2720 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and a prominent C-O-C stretch for the methoxy ether group around 1250 cm⁻¹.

Synthesis and Reactivity

The primary and most efficient method for synthesizing this compound and other biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is renowned for its mild conditions, high tolerance of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[7]

The Suzuki-Miyaura Cross-Coupling Pathway

The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a Palladium(0) complex.[7] The choice of reactants for this specific synthesis would be 4-formylphenylboronic acid and a 3-haloanisole (e.g., 3-bromoanisole or 3-iodoanisole).

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloanisole, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-formylphenylboronic acid (1.2 equivalents), 3-bromoanisole (1.0 equivalent), and a suitable base such as potassium carbonate (2.5 equivalents).[7]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.

-

-

Solvent and Degassing:

-

Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-12 hours.[7]

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

-

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several areas of research.

-

Medicinal Chemistry: As a biaryl aldehyde, it serves as a key starting material for synthesizing complex molecules with potential therapeutic value. Research has indicated that compounds derived from this scaffold may possess anti-inflammatory and antioxidant properties.[1] The aldehyde functional group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, allowing for the exploration of a wide chemical space in drug discovery programs.

-

Materials Science: Biaryl structures are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The defined stereochemistry and electronic properties of this compound make it a candidate for creating polymers and small molecules with specific optical or electronic characteristics.

-

Organic Synthesis: It is a versatile building block for constructing more elaborate molecular architectures. For instance, it can be used in the synthesis of chalcones, which are known for a broad spectrum of biological activities.[8]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, guidelines can be established from data on structurally similar chemicals like methoxybenzaldehydes and other aromatic aldehydes.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][10] After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][10]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[10][11]

-

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. Its chemical properties, dominated by the reactivity of the aldehyde group and the stable biaryl core, are well-suited for modern synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its applications in creating novel molecules for medicine and materials science underscore its importance as a versatile building block for researchers and drug development professionals. Adherence to proper safety protocols is crucial when handling this and related chemical reagents.

References

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(2-methylphenyl)methoxy]-. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

-

Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 4. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(3-Methoxyphenyl)benzaldehyde (CAS: 209863-09-2)

Section 1: Compound Overview and Physicochemical Properties

This compound, also known as 3'-Methoxybiphenyl-4-carboxaldehyde, is a bifunctional organic compound featuring a benzaldehyde moiety linked to a methoxy-substituted phenyl ring.[1][2] This structure provides a valuable scaffold for creating more complex molecules, particularly in the synthesis of novel therapeutic agents and advanced materials.[1] The presence of both an aldehyde and a methoxy group on the biphenyl backbone offers multiple sites for chemical modification, making it a key building block in synthetic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 209863-09-2 | [1][3][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][3][4] |

| Molecular Weight | 212.24 g/mol | [2][3][4] |

| Appearance | Yellow solid | [1] |

| SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | [1][2][3] |

| InChI Key | LHVLDSOAJZLBMM-UHFFFAOYSA-N | [2] |

Section 2: Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.[5][6][7]

The causality behind this choice of synthetic route lies in the direct and reliable formation of the C-C bond between the two aromatic rings. The reaction couples an aryl halide or triflate with an organoboron species, providing a convergent and modular approach to biaryl synthesis.[5][6][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).[7]

-

Insight: The choice of base is critical. Carbonates are generally effective, but phosphates can sometimes improve yields with challenging substrates by preventing boronic acid decomposition.[7]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.[9]

-

Insight: The solvent system is chosen to ensure all reactants are sufficiently soluble. The presence of water is often necessary to facilitate the transmetalation step.[9]

-

-

Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[7] This removes dissolved oxygen which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 2 to 12 hours.[7][9]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Section 3: Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm.- Methoxy group (OCH₃) singlet around δ 3.8-3.9 ppm.- Aromatic protons in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns for 1,4- and 1,3-disubstituted benzene rings. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-193 ppm.- Methoxy carbon (OCH₃) signal around δ 55-56 ppm.- Aromatic carbons in the range of δ 110-160 ppm. |

| FT-IR (cm⁻¹) | - Strong C=O stretch for the aldehyde at ~1700-1705 cm⁻¹.- C-H stretch for the aldehyde at ~2820 and ~2720 cm⁻¹.- C-O stretch for the methoxy ether at ~1250 and ~1040 cm⁻¹.- C=C stretches for the aromatic rings at ~1600 and ~1480 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak [M]⁺ at m/z ≈ 212.08. |

Note: Exact chemical shifts (δ) and wavenumbers can vary slightly based on the solvent and instrument used.[10][11][12]

Section 4: Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate.

-

Aldehyde Group Reactivity: The aldehyde functional group is a primary site for transformations. It can readily undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and reductive amination to form amines.[13][14] It is also a key component in forming imines (Schiff bases) and in olefination reactions like the Wittig reaction.[13] The electron-donating nature of the biphenyl system slightly reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[13]

-

Biphenyl Core Applications: The 3'-methoxy-biphenyl scaffold is of significant interest in medicinal chemistry. This structural motif is found in molecules with potential anti-inflammatory, antioxidant, and anticancer properties.[1][15] Researchers can leverage this compound as a starting point to synthesize more complex chalcones, Schiff bases, and other heterocyclic systems for drug discovery pipelines.[15][16]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS RN 209863-09-2 | Fisher Scientific [fishersci.ie]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structure Elucidation of 4-(3-Methoxyphenyl)benzaldehyde

Preamble: The Logic of Molecular Interrogation

In the realm of synthetic chemistry and drug development, a molecule's identity is its most fundamental attribute. Before a compound can be advanced as a scaffold, an intermediate, or a potential therapeutic agent, its structure must be unequivocally confirmed. This guide eschews a simple recitation of data, instead adopting the perspective of a senior scientist to walk through the logical process of structural verification. Our subject, 4-(3-Methoxyphenyl)benzaldehyde (C₁₄H₁₂O₂), is a biphenyl derivative of interest as a versatile building block. Its elucidation serves as a perfect case study in the synergistic application of modern analytical techniques. We will not merely present the data; we will explain the rationale behind each step, demonstrating how each piece of evidence corroborates the others to build an unshakeable structural assignment.

Synthesis and Isolation: Establishing a Verifiable Starting Point

The first pillar of trustworthiness in structure elucidation is a pure sample. The most logical and widely applied method for constructing the C-C bond between the two aryl rings in our target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is renowned for its high yields and exceptional tolerance of various functional groups, making it ideal for coupling an aldehyde-containing halide with a methoxy-containing boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromobenzaldehyde (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.) as the base.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The choice of a Pd(0) catalyst is crucial as it readily enters the catalytic cycle via oxidative addition to the aryl bromide.[2][5]

-

Solvent and Reaction: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), via syringe. Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, UV-active spot for the product.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product. Recrystallization can be performed for further purification.

The trustworthiness of all subsequent data hinges on the success of this purification step. A single, well-defined spot on TLC in multiple solvent systems is the first indicator of a pure compound, ready for spectroscopic interrogation.

Caption: Workflow for Synthesis and Purification.

Spectroscopic Interrogation: Deconstructing the Molecular Signature

With a purified sample in hand, we proceed to the core of the elucidation. We will employ a suite of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Core Objective: To confirm the molecular weight and elemental formula (C₁₄H₁₂O₂).

Methodology: Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing premature fragmentation and observing the molecular ion. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed in positive ion mode.

Expected Results & Interpretation: The molecular formula C₁₄H₁₂O₂ corresponds to a molecular weight of 212.24 g/mol . The high-resolution mass spectrum (HRMS) should exhibit a peak for the protonated molecule [M+H]⁺ at m/z 213.0859, consistent with the calculated exact mass.

-

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The primary fragmentation pathways for aromatic aldehydes involve the loss of the aldehydic hydrogen or the entire formyl group.[6][7][8]

-

[M-H]⁺ or [M-1]⁺: A peak at m/z 211 corresponding to the loss of the aldehydic hydrogen is expected.

-

[M-CHO]⁺ or [M-29]⁺: Alpha-cleavage can result in the loss of the formyl radical (•CHO), yielding a stable biphenyl cation at m/z 183.[8]

-

Further Fragmentation: The fragment at m/z 77 is characteristic of a phenyl cation, while the peak at m/z 108 could correspond to a methoxyphenol cation, further confirming the presence of both structural motifs.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Core Objective: To identify the key functional groups present: aldehyde, aromatic rings, and ether linkage.

Methodology: The spectrum is obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Expected Absorptions & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, we anticipate several key diagnostic peaks.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3050-3010 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds on the benzene rings. |

| ~2850 & ~2750 | Aldehydic C-H Stretch (Fermi Doublet) | This pair of weak to medium bands is highly diagnostic for an aldehyde functional group. The lower frequency band is particularly clear.[10][11] |

| ~1705 | Carbonyl (C=O) Stretch | A strong, sharp absorption. Its position below 1720 cm⁻¹ indicates conjugation of the carbonyl group with the aromatic ring.[11] |

| ~1600, ~1580, ~1480 | Aromatic C=C Stretch | Multiple sharp peaks characteristic of the benzene ring skeletal vibrations. |

| ~1250 | Aryl-O-CH₃ Asymmetric Stretch | A strong band confirming the presence of the aryl ether linkage. |

| ~1040 | Aryl-O-CH₃ Symmetric Stretch | A moderate band, also indicative of the methoxy group. |

The presence of these specific bands provides strong, self-validating evidence for the proposed arrangement of functional groups. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the absence of hydroxyl groups, and the absence of strong aliphatic C-H stretches (~2850-2960 cm⁻¹) confirms the lack of extended alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of each atom. We will analyze both ¹H and ¹³C NMR spectra.

Methodology: The sample is dissolved in deuterated chloroform (CDCl₃), and spectra are recorded on a 400 MHz or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

The asymmetry of the molecule means all 11 aromatic and aldehydic protons are chemically distinct.

Predicted Spectrum & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | H-a (CHO) | The aldehydic proton is highly deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl oxygen. |

| ~7.95 | Doublet (d) | 2H | H-b | Protons ortho to the electron-withdrawing aldehyde group are significantly deshielded. They appear as a doublet due to coupling with H-c. |

| ~7.75 | Doublet (d) | 2H | H-c | Protons meta to the aldehyde group. They are ortho to the other phenyl ring. They appear as a doublet due to coupling with H-b. |

| ~7.40 | Triplet (t) | 1H | H-e | Located on the methoxy-substituted ring, this proton is coupled to two neighbors (H-d and H-f), resulting in a triplet. |

| ~7.20 | Multiplet (m) | 2H | H-d, H-g | These protons are in complex environments. H-d is ortho to the methoxy group and coupled to H-e. H-g is ortho to the other ring and coupled to H-f. Their signals are expected to be close and may overlap. |

| ~7.00 | Doublet of Doublets (dd) | 1H | H-f | This proton is ortho to a hydrogen (H-e) and meta to another (H-g), leading to a doublet of doublets splitting pattern. It is shielded by the ortho/para directing methoxy group. |

| ~3.85 | Singlet (s) | 3H | H-h (OCH₃) | The three equivalent protons of the methoxy group are shielded by the oxygen atom and show no coupling, resulting in a sharp singlet. |

Caption: Structure of this compound with proton labels.

The molecule possesses 14 unique carbon atoms, each giving a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

Predicted Spectrum & Interpretation:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~192 | Carbonyl (C=O) | C-a | The aldehyde carbonyl carbon is highly deshielded and appears at the far downfield end of the spectrum. |

| ~160 | Aromatic C-O | C-i | The carbon directly attached to the electron-donating methoxy group is significantly shielded compared to other quaternary carbons but deshielded by oxygen. |

| ~145 - 135 | Quaternary Aromatic | C-d, C-j, C-g | These are the ipso-carbons at the points of substitution and the biphenyl linkage. Their exact shifts are influenced by substituent effects.[12] |

| ~132 - 122 | Aromatic C-H | C-c, C-b, C-k, C-l, C-m, C-n | The six aromatic carbons bonded to hydrogen appear in the typical aromatic region. Carbons ortho and para to the aldehyde will be more deshielded. |

| ~115 - 112 | Aromatic C-H (shielded) | C-h, C-p | Carbons ortho and para to the electron-donating methoxy group are expected to be the most shielded of the aromatic C-H carbons. |

| ~55 | Methoxy (-OCH₃) | C-o | The sp³ hybridized carbon of the methoxy group appears in the typical upfield region for such carbons. |

Consolidated Evidence and Final Confirmation

The convergence of data from multiple, independent analytical techniques provides an authoritative and trustworthy confirmation of the molecular structure.

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.whitman.edu [people.whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. azooptics.com [azooptics.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde via Palladium-Catalyzed Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Biaryl Aldehydes

In the landscape of modern organic synthesis and medicinal chemistry, biaryl scaffolds represent a cornerstone structural motif. Compounds possessing this framework are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. 4-(3-Methoxyphenyl)benzaldehyde, a key intermediate, embodies the utility of this class. Its bifunctional nature—featuring a reactive aldehyde for subsequent derivatization and a methoxy-substituted biaryl core—makes it a valuable building block for complex molecular architectures. This guide provides a detailed examination of its synthesis, focusing on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, and is intended to serve as a practical resource for laboratory-scale preparation.

The Synthetic Blueprint: Retrosynthesis via Suzuki-Miyaura Coupling

The construction of the carbon-carbon bond linking the two aromatic rings is the central challenge in synthesizing this compound. Among the myriad of C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional reliability, mild reaction conditions, and broad functional group tolerance.[1][2][3][4] This Nobel Prize-winning reaction involves the coupling of an organoboron species with an organohalide, providing a direct and high-yielding pathway to the target biaryl structure.[3]

Our retrosynthetic analysis logically disconnects the target molecule at the inter-ring C-C bond, leading to two commercially available or readily accessible starting materials: 4-formylphenylboronic acid and 3-bromoanisole .

Caption: Retrosynthetic analysis of this compound.

Core Reagents: A Closer Look

The Boronic Acid Partner: 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a bifunctional building block that serves as the electrophilic aldehyde source and the nucleophilic arylboron component in the Suzuki coupling.[5][6] Its synthesis is well-established, often proceeding from 4-bromobenzaldehyde via protection of the aldehyde, formation of an organometallic intermediate (Grignard or organolithium), and subsequent reaction with a borate ester.[5] The presence of the boronic acid moiety allows for the crucial transmetalation step in the catalytic cycle.

The Halide Partner: 3-Bromoanisole

3-Bromoanisole provides the second aromatic ring system. It is a stable liquid that is commercially available. Its synthesis can be achieved through various routes, including the methylation of m-bromophenol with a reagent like dimethyl sulfate or the methoxydenitration of 3-bromonitrobenzene.[7][8][9] The bromine atom serves as the leaving group in the oxidative addition step of the catalytic cycle.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimization.

-

Oxidative Addition : The cycle begins with the active Pd(0) complex undergoing oxidative addition into the carbon-bromine bond of 3-bromoanisole. This forms a square planar Pd(II) complex.[2]

-

Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the 4-formylphenylboronic acid, forming a more nucleophilic boronate species. This species then transfers its formylphenyl group to the Pd(II) complex, displacing the bromide ligand. This is the key C-C bond-forming precursor step.[3]

-

Reductive Elimination : The two organic ligands (3-methoxyphenyl and 4-formylphenyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromoanisole CAS#: 2398-37-0 [amp.chemicalbook.com]

- 8. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]

- 9. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)benzaldehyde: Core Starting Materials and Methodologies

For Immediate Release

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic routes to 4-(3-Methoxyphenyl)benzaldehyde, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the requisite starting materials and the underlying chemical principles governing their selection. We will delve into the prevalent synthetic strategies, with a particular focus on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance. This document aims to serve as a practical and authoritative resource, elucidating the causality behind experimental choices and providing validated protocols to ensure reproducible and high-yield syntheses.

Introduction: The Significance of this compound

This compound, also known as 4-formyl-3'-methoxybiphenyl, is a biaryl aldehyde of significant interest in organic synthesis. Its structure, featuring a formyl group amenable to a wide array of chemical transformations and a methoxy-substituted phenyl ring, makes it a versatile building block. This compound serves as a crucial precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The strategic importance of this intermediate necessitates robust and scalable synthetic methods, beginning with the judicious selection of starting materials.

Core Synthetic Strategies: A Focus on Cross-Coupling Reactions

The construction of the biaryl scaffold of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura, Negishi, and Stille couplings are prominent. This guide will primarily focus on the Suzuki-Miyaura and Negishi couplings due to their widespread use, mild reaction conditions, and the commercial availability of the required starting materials.[1][2][3]

The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][4]

Key Starting Materials for Suzuki-Miyaura Synthesis:

| Reactant | Role | Common Examples | Rationale for Selection |

| Aryl Halide/Triflate | Electrophilic Partner | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde | Readily available, provides the benzaldehyde moiety. Bromides and iodides are preferred for their higher reactivity in the oxidative addition step.[3] |

| Arylboronic Acid/Ester | Nucleophilic Partner | (3-Methoxyphenyl)boronic acid | Commercially available and stable. The boronic acid group is readily transmetalated to the palladium center. |

| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand | Efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] |

| Base | Activator | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the organoboron species, facilitating the transmetalation step.[3] |

| Solvent | Reaction Medium | Toluene, Dioxane, Tetrahydrofuran (THF), often with water | Solubilizes reactants and facilitates heat transfer. The choice of solvent can significantly impact reaction kinetics and yield. |

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

The Negishi Coupling: A Powerful Alternative

The Negishi coupling is another highly effective method for C-C bond formation, coupling organic halides or triflates with organozinc compounds.[5][6] It is often praised for its high yields and mild reaction conditions.[7]

Key Starting Materials for Negishi Synthesis:

| Reactant | Role | Common Examples | Rationale for Selection |

| Aryl Halide/Triflate | Electrophilic Partner | 4-Bromobenzaldehyde, 4-Iodobenzaldehyde | Similar to the Suzuki coupling, these provide the formyl-aryl moiety. |

| Organozinc Reagent | Nucleophilic Partner | (3-Methoxyphenyl)zinc chloride | Highly reactive nucleophile, often prepared in situ from the corresponding Grignard or organolithium reagent. |

| Palladium or Nickel Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Ni(acac)₂ | Both palladium and nickel catalysts are effective, with palladium generally offering higher functional group tolerance.[5][8] |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether | Anhydrous conditions are crucial due to the reactivity of the organozinc reagent. |

Diagram of the Negishi Coupling Workflow:

Caption: Negishi coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

4-Bromobenzaldehyde

-

(3-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Alternative Approaches and Considerations

While cross-coupling reactions are dominant, other methods such as the Grignard reaction can also be employed.[9] This would involve the reaction of a Grignard reagent derived from a brominated benzaldehyde derivative with a suitable methoxy-substituted electrophile, or vice versa. However, these methods may have limitations regarding functional group compatibility.

The choice of starting materials and synthetic route will ultimately depend on factors such as cost, availability of reagents, desired scale of production, and the specific functional groups present in more complex derivatives.

Conclusion

The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a reliable and high-yielding pathway utilizing commercially available and relatively stable starting materials. A thorough understanding of the roles of the reactants, catalyst, base, and solvent is paramount for a successful and reproducible synthesis. This guide provides the foundational knowledge and a practical protocol to empower researchers in their synthetic endeavors involving this valuable chemical intermediate.

References

-

Negishi, E. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

-

Ren, T., & Negishi, E. (2008). Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. ACS Publications. Retrieved from [Link]

-

Brittain, W. D. G., & Simpkins, N. S. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Lin, C.-H., et al. (2019). Formation of 4-nitro-biphenyl by the Negishi coupling. ResearchGate. Retrieved from [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Dhingra, V., & Gupta, S. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology. Retrieved from [Link]

-

SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

-

Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Suzuki reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate. Retrieved from [Link]

-

Punthasee, P. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Lorthiois, E., et al. (2001). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Retrieved from [Link]

-

Wang, G., et al. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Retrieved from [Link]

-

Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. Suzuki_reaction [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Analysis of 4-(3-Methoxyphenyl)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-(3-Methoxyphenyl)benzaldehyde, a significant biphenyl derivative used as a building block in the synthesis of pharmaceuticals and advanced materials. For professionals in research, development, and quality control, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, linking empirical data to the molecule's electronic and structural properties. Methodologies are presented to ensure data integrity and reproducibility, establishing a reliable spectroscopic baseline for this compound.

Molecular Structure and Analytical Overview

This compound possesses a biphenyl core with two distinct, electronically influential substituents: an electron-withdrawing aldehyde group (-CHO) and an electron-donating methoxy group (-OCH₃). The positioning of these groups dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and predicting reactivity.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra. The numbering convention used for spectral assignments is presented below.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol

A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer at room temperature, accumulating 16 scans.

Data Presentation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.05 | Singlet (s) | 1H | H-CHO |

| 2 | 7.98 | Doublet (d) | 2H | H-2, H-6 |

| 3 | 7.78 | Doublet (d) | 2H | H-3, H-5 |

| 4 | 7.42 | Triplet (t) | 1H | H-5' |

| 5 | 7.25 | Doublet of doublets (dd) | 1H | H-6' |

| 6 | 7.20 | Singlet (s, broad) | 1H | H-2' |

| 7 | 7.00 | Doublet of doublets (dd) | 1H | H-4' |

| 8 | 3.88 | Singlet (s) | 3H | H-OCH₃ |

Spectral Interpretation

-

Aldehyde Proton (Signal 1): The proton attached to the carbonyl carbon appears as a sharp singlet at a highly deshielded chemical shift of δ 10.05 ppm.[1][2] This significant downfield shift is a classic diagnostic feature of an aldehyde proton, caused by the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond.

-

Benzaldehyde Ring Protons (Signals 2 & 3): The protons on the aldehyde-bearing ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring system where the substituents have different electronic effects.[3] The protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) are more deshielded (δ 7.98 ppm) than the protons meta to it (H-3, H-5 at δ 7.78 ppm).

-

Methoxyphenyl Ring Protons (Signals 4-7): The protons on the methoxy-substituted ring display a more complex splitting pattern consistent with 1,3-disubstitution. The methoxy group is electron-donating, leading to a general upfield (shielded) shift compared to the other aromatic ring. The triplet at δ 7.42 ppm (H-5') arises from coupling to its two ortho neighbors. The remaining protons (H-2', H-4', H-6') show characteristic splitting patterns based on their ortho and meta couplings.

-

Methoxy Protons (Signal 8): The three protons of the methoxy group appear as a sharp singlet at δ 3.88 ppm. This chemical shift is typical for methyl protons attached to an oxygen atom on an aromatic ring.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol

The same sample prepared for ¹H NMR is used. The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) using a proton-decoupled pulse sequence.

Data Presentation

| Chemical Shift (δ, ppm) | Assignment | Causality |

| 192.1 | C-CHO | Highly deshielded due to the attached electronegative oxygen.[6] |

| 160.1 | C-3' | Attached directly to the electronegative oxygen of the methoxy group. |

| 147.5 | C-4 | Ipso-carbon attached to the methoxyphenyl ring. |

| 140.2 | C-1' | Ipso-carbon of the methoxyphenyl ring, attached to the benzaldehyde ring. |

| 136.5 | C-1 | Ipso-carbon attached to the electron-withdrawing aldehyde group. |

| 130.3 | C-3, C-5 | Carbons meta to the aldehyde group. |

| 130.1 | C-5' | Aromatic CH carbon. |

| 127.8 | C-2, C-6 | Carbons ortho to the aldehyde group. |

| 120.1 | C-6' | Aromatic CH carbon. |

| 115.8 | C-4' | Aromatic CH carbon, shielded by the ortho/para directing methoxy group. |

| 113.2 | C-2' | Aromatic CH carbon, shielded by the ortho/para directing methoxy group. |

| 55.4 | C-OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

Spectral Interpretation

The ¹³C NMR spectrum confirms the presence of 13 unique carbon environments, consistent with the molecular structure. The aldehyde carbon (C-CHO) is the most downfield signal at δ 192.1 ppm, a characteristic feature.[6] The carbon attached to the methoxy group (C-3') is also significantly deshielded (δ 160.1 ppm). The remaining aromatic carbons appear in the expected region of δ 113-148 ppm, with their specific shifts influenced by the electronic effects of the substituents and their relative positions.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

A small amount of the sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3060-3010 | Medium | C-H Stretch | Aromatic |

| 2835, 2730 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| 1701 | Strong, Sharp | C=O Stretch | Aldehyde |

| 1605, 1580, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1285, 1040 | Strong | C-O Stretch | Aryl Ether |

| 880-750 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |

Spectral Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

-

Aldehyde Group: The most prominent feature is the intense, sharp absorption at 1701 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[11][12][13] Its conjugation with the benzene ring slightly lowers the frequency from that of a typical aliphatic aldehyde. The presence of a pair of weak bands at ~2835 and ~2730 cm⁻¹, known as a Fermi doublet, is diagnostic for the C-H stretch of an aldehyde.[12]

-

Aromatic Rings: The absorptions between 1605-1475 cm⁻¹ correspond to the C=C stretching vibrations within the two aromatic rings.[14][15] The C-H stretching vibrations appear above 3000 cm⁻¹.

-

Aryl Ether: The strong bands at 1285 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) are characteristic of the C-O stretching vibrations of the aryl ether (methoxy) group.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol

The sample is introduced into a mass spectrometer with an Electron Ionization (EI) source. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Presentation

| m/z | Proposed Fragment | Identity |

| 212 | [M]⁺˙ | Molecular Ion |

| 211 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 183 | [M-CHO]⁺ | Loss of formyl radical |

| 152 | [M-CHO-OCH₃]⁺ | Subsequent loss of methoxy radical |

| 139 | [C₉H₇O]⁺ | Phenyl-tropylium type ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Analysis

The molecular formula of this compound is C₁₄H₁₂O₂, corresponding to a molecular weight of 212.24 g/mol . The EI mass spectrum is expected to show a strong molecular ion peak [M]⁺˙ at m/z 212. Aromatic aldehydes are known to exhibit characteristic fragmentation patterns.[16][17][18]

The primary fragmentation pathways include:

-

α-Cleavage: Loss of the aldehydic hydrogen radical (•H) to form the very stable [M-1]⁺ ion at m/z 211 .[19][20]

-

Loss of Formyl Radical: Cleavage of the C-C bond between the aldehyde group and the aromatic ring results in the loss of a formyl radical (•CHO), giving a peak at m/z 183 .

-

Further Fragmentation: The fragment at m/z 183 can undergo further fragmentation, such as the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 152.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, with chemical shifts and coupling patterns aligning perfectly with the substituted biphenyl structure. Infrared spectroscopy confirms the presence of the critical aldehyde and aryl ether functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and shows fragmentation patterns, such as the characteristic loss of the aldehydic hydrogen, that are fully consistent with the proposed structure. This comprehensive dataset serves as an authoritative reference for the identification and quality assessment of this compound.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link][11]

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link][16]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link][15]

-

University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link][12]

-

ResearchGate. 13C NMR chemical shift as a probe for estimating the conformation of aromatic groups in the solid state. 1. Biphenyls. [Link][7]

-

Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link][17]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link][18]

-

Semantic Scholar. Conformational analysis of biphenyls using 13C NMR spectroscopy. [Link][8]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link][1]

-

SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. [Link][21]

-

ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Link][10]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link][4]

-

PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link][6]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][20]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link][3]

-

University of Wisconsin-Madison. hil6_sln.html. [Link]

-

ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... [Link][2]

-

Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link][13]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis of biphenyls using 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. Biphenyl(92-52-4) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chegg.com [chegg.com]

- 14. scribd.com [scribd.com]

- 15. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. GCMS Section 6.11.4 [people.whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectrabase.com [spectrabase.com]

physical properties of p-(3-methoxyphenyl)benzaldehyde

An In-depth Technical Guide to the Physical Properties of p-(3-Methoxyphenyl)benzaldehyde

Abstract

p-(3-Methoxyphenyl)benzaldehyde, also known as 4-(3-methoxyphenyl)benzaldehyde, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a biphenyl core with methoxy and aldehyde functional groups, imparts a unique combination of reactivity and physical characteristics. This guide provides a comprehensive examination of the core , intended for researchers and professionals in drug development and chemical sciences. The narrative emphasizes the principles behind experimental determination, predicted spectroscopic features based on molecular structure, and the practical methodologies required for its characterization. While this compound is recognized as a building block in synthetic chemistry, potentially for creating molecules with anti-inflammatory and antioxidant properties, detailed public data on its physical properties remains sparse, necessitating a foundational approach to its analysis[1].

General and Computed Properties

The foundational attributes of a molecule are its identity and basic computed metrics. These values are crucial for stoichiometric calculations, regulatory documentation, and predicting behavior in various physical states. p-(3-Methoxyphenyl)benzaldehyde is identified by the CAS Number 209863-09-2[1][2][3].

| Property | Value | Source |

| CAS Number | 209863-09-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Exact Mass | 212.08373 Da | [1] |

| Appearance | Yellow Solid | [1] |

| Rotatable Bond Count | 3 | [1] |

Macroscopic and Thermal Properties

The macroscopic properties of a compound, such as its appearance, melting point, and solubility, are the first line of characterization, offering immediate insight into its purity and handling requirements.

Physical State and Appearance

p-(3-Methoxyphenyl)benzaldehyde is documented as a yellow solid at ambient temperatures[1]. The color is likely attributable to the extended π-conjugation across the biphenyl system, which can shift the absorption of light into the visible spectrum.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Authoritative Data: A specific, experimentally determined melting point for p-(3-methoxyphenyl)benzaldehyde (CAS 209863-09-2) is not available in the reviewed literature. For context, the related isomer, 4-(4-methoxyphenyl)benzaldehyde, exhibits a melting point in the range of 103-106 °C[4][5]. This value, however, should not be directly attributed to the target compound due to differences in molecular symmetry and crystal packing forces. Experimental determination is required for accurate characterization.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for determining the melting point. The causality behind using a calibrated thermometer and a slow heating rate is to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for accuracy.

-

Calibration: Verify the thermometer's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range. This step establishes the trustworthiness of the instrument.

-

Sample Preparation: Finely crush a small sample of the crystalline solid. Pack the dry powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility

Solubility dictates the choice of solvents for reactions, purification (recrystallization), and analytical techniques like NMR spectroscopy.

Authoritative Data: Specific solubility data for p-(3-methoxyphenyl)benzaldehyde is not explicitly provided in public databases[1]. However, based on its structure, predictions can be made. The presence of two aromatic rings suggests it will be poorly soluble in water but will exhibit good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. The methoxy group may slightly enhance its solubility in moderately polar organic solvents compared to a non-substituted biphenyl analogue[6].

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for p-(3-methoxyphenyl)benzaldehyde are not available, a detailed prediction based on its structure is outlined below.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (~9.9-10.1 ppm): A singlet corresponding to the -CHO proton. Its significant downfield shift is due to the powerful deshielding effect of the carbonyl group and its location within the anisotropic field of the benzene ring.

-

Aromatic Protons (~7.0-8.0 ppm): A complex series of multiplets. The protons on the benzaldehyde ring will appear as two doublets (an AA'BB' system), with the protons ortho to the aldehyde group being the most downfield. The protons on the methoxyphenyl ring will show a different pattern, likely consisting of a singlet, two doublets, and a triplet, reflecting their respective couplings.

-

Methoxy Protons (~3.8-3.9 ppm): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (~190-193 ppm): The aldehyde carbon, significantly downfield due to the double bond to oxygen.

-

Aromatic Carbons (~110-160 ppm): Multiple signals for the 12 aromatic carbons. The carbon attached to the methoxy group will be the most upfield among the oxygen-substituted carbons (~160 ppm), while the carbon to which the aldehyde is attached will also be significantly downfield.

-

Methoxy Carbon (~55 ppm): A single signal for the methyl carbon of the ether group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions:

-

~3050-3100 cm⁻¹ (C-H stretch, aromatic): Indicates the presence of C-H bonds on the benzene rings.

-

~2850 & ~2750 cm⁻¹ (C-H stretch, aldehyde): A pair of peaks, often referred to as a Fermi doublet, which is characteristic of the aldehyde C-H bond.

-

~1700-1715 cm⁻¹ (C=O stretch, aldehyde): A very strong and sharp absorption due to the carbonyl group of the aldehyde. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to an aliphatic aldehyde. A similar peak is observed around 1702 cm⁻¹ for 4-methoxybenzaldehyde[7].

-

~1580-1600 cm⁻¹ (C=C stretch, aromatic): Strong absorptions from the vibrations of the carbon-carbon double bonds within the aromatic rings.

-

~1250 cm⁻¹ (C-O stretch, aryl ether): A strong, characteristic peak for the asymmetric C-O-C stretching of the aryl ether (methoxy group). This is a key diagnostic peak[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization):

-

Molecular Ion Peak (M⁺•): A strong peak is expected at m/z = 212, corresponding to the molecular weight of the compound[1][2].

-

Key Fragmentation Peaks:

-

[M-1]⁺ (m/z = 211): Loss of the aldehydic hydrogen atom, a very common fragmentation for aromatic aldehydes.

-

[M-29]⁺ (m/z = 183): Loss of the entire aldehyde group (•CHO).

-

[M-31]⁺ (m/z = 181): Loss of a methoxy radical (•OCH₃).

-

Visualizations and Workflows

Workflow for Comprehensive Physical Characterization

The following diagram outlines a logical workflow for the complete physical and spectroscopic characterization of a newly synthesized or procured batch of p-(3-methoxyphenyl)benzaldehyde. This process ensures identity, purity, and structural confirmation.

Caption: Workflow for Physical and Spectroscopic Analysis.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. Retrieved from [Link]

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 4-HYDROXY-3- METHOXYBENZALDEHYDE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research.

-

Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 4-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

- Rastuti, et al. (2014).

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(3-Phenoxyphenyl)methoxy]benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(3-methylphenyl)methoxy]-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Chegg.com. (2022). The infrared (IR) spectrum of 4-methoxybenzaldehyde. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(3-Methoxyphenyl)benzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Methoxyphenyl)benzaldehyde, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for quantitative determination, and offers insights into the interpretation of solubility data.

Introduction: Understanding the Significance of Solubility

This compound (C₁₄H₁₂O₂) is an aromatic aldehyde with a molecular weight of 212.24 g/mol .[2][3] Its structure, featuring a biphenyl core with a methoxy substituent and an aldehyde functional group, makes it a valuable building block in organic synthesis.[2] The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of the final product.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound provides several clues to its expected solubility:

-

Polarity: The presence of the polar carbonyl group (>C=O) and the methoxy group (-OCH₃) introduces polarity to the molecule. However, the two phenyl rings constitute a large nonpolar region. This dual nature suggests that the compound will be sparingly soluble in highly nonpolar solvents like hexanes and will exhibit better solubility in solvents of intermediate to high polarity.

-

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents (e.g., alcohols).[4][5] This interaction is expected to enhance solubility in solvents like ethanol and methanol.

-

Dipole-Dipole Interactions: The polar carbonyl group creates a dipole moment, leading to dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).